Propanedioic acid, (5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl)-, diethyl ester

Description

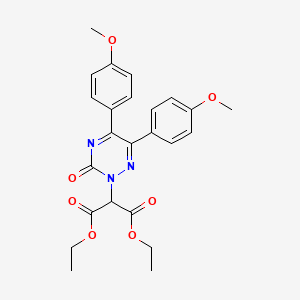

This compound is a diethyl ester derivative of propanedioic acid (malonic acid) featuring a substituted 1,2,4-triazine ring. The triazine moiety is substituted at positions 5 and 6 with 4-methoxyphenyl groups and at position 3 with an oxo group. The diethyl ester groups at the propanedioic acid backbone enhance its lipophilicity and stability compared to the free acid form.

Properties

CAS No. |

84423-93-8 |

|---|---|

Molecular Formula |

C24H25N3O7 |

Molecular Weight |

467.5 g/mol |

IUPAC Name |

diethyl 2-[5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]propanedioate |

InChI |

InChI=1S/C24H25N3O7/c1-5-33-22(28)21(23(29)34-6-2)27-24(30)25-19(15-7-11-17(31-3)12-8-15)20(26-27)16-9-13-18(32-4)14-10-16/h7-14,21H,5-6H2,1-4H3 |

InChI Key |

TXDRSZMXAGPBLK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Pretomanid involves several steps. The key intermediate, (S)-1-(tert-butyldimethylsilyloxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol, is prepared from 2-chloro-4-nitroimidazole and (S)-epichlorohydrin through nucleophilic substitution, hydrolysis, and silicon etherification reactions. This intermediate undergoes further O-alkylation and intramolecular cyclization to yield Pretomanid . The synthetic route is designed to be efficient and scalable, avoiding the use of explosive and expensive reagents.

Chemical Reactions Analysis

Pretomanid undergoes several types of chemical reactions:

Oxidation: Pretomanid can be oxidized to form various metabolites.

Reduction: It is reduced to release nitric oxide, which is crucial for its anti-tuberculosis activity.

Substitution: The nitro group in Pretomanid can be substituted under specific conditions.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions are various metabolites that contribute to its therapeutic effects .

Scientific Research Applications

Pretomanid has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study nitroimidazole chemistry.

Biology: Pretomanid is used to investigate the biological pathways involved in tuberculosis infection and treatment.

Medicine: It is a critical component in the treatment of drug-resistant tuberculosis, often used in combination with other drugs like bedaquiline and linezolid.

Mechanism of Action

Pretomanid is a pro-drug that is activated by a deazaflavin-dependent nitroreductase enzyme. Upon activation, it releases nitric oxide, which inhibits the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. This leads to cell wall disruption and bacterial death. The drug is effective against both replicating and non-replicating bacteria, making it a powerful tool in the fight against tuberculosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related propanedioic acid esters and heterocyclic derivatives. Key comparisons include:

Substituent Effects on the Triazine/Heterocyclic Core

- Morpholino-Triazine Derivatives (): Compounds like 4,6-dimorpholino-1,3,5-triazine derivatives lack the methoxyphenyl substituents but incorporate morpholino groups. These electron-rich substituents may increase solubility in polar solvents compared to the methoxyphenyl groups in the target compound, which confer higher lipophilicity .

Ester Chain Variations

- Diethyl vs. Dimethyl Malonate () : Diethyl esters (e.g., diethyl malonate) exhibit lower volatility and slower hydrolysis rates than dimethyl esters due to longer alkyl chains. This property may enhance the target compound’s stability in storage or biological systems .

- Perfluorinated Propanedioic Esters () : Compounds like bis[4-(ethenyloxy)butyl] esters with perfluoroalkyl chains demonstrate extreme hydrophobicity and environmental persistence, contrasting with the target compound’s methoxyphenyl groups, which balance lipophilicity and biodegradability .

Functional Group Modifications

- Amino-Methylene Substituents (): The compound with a [[[4-(methylthio)phenyl]amino]methylene] group (CAS 16553-17-6) introduces sulfur and amino functionalities, which may enhance metal-chelation properties or alter metabolic pathways relative to the target compound’s methoxyaryl groups .

Table 1: Structural and Functional Comparison

*Estimated based on substituent contributions.

Table 2: Ester Chain Impact on Properties

Biological Activity

Propanedioic acid, specifically the compound known as (5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl)-diethyl ester (CAS Number: 43167-11-9), is a derivative of malonic acid and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 271.227 g/mol. Its structure features a triazine ring substituted with methoxyphenyl groups and diethyl ester functionalities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₆ |

| Molecular Weight | 271.227 g/mol |

| CAS Number | 43167-11-9 |

| Density | 1.5 g/cm³ |

Antimicrobial Activity

Research indicates that derivatives of propanedioic acid exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of biofilm formation.

Anticancer Activity

The anticancer potential of propanedioic acid derivatives has been explored in several studies. For instance, compounds similar to the target compound demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were reported to be below 10 µg/mL, indicating potent activity against cancer cells.

Case Study: Anticancer Efficacy

In a notable case study, a series of synthesized derivatives were tested for their antiproliferative activity against human cancer cell lines. The results showed that the compound exhibited an IC50 value of 0.8 µg/mL against MCF-7 cells, suggesting high efficacy in inhibiting tumor growth.

Antioxidant Activity

The antioxidant properties of propanedioic acid derivatives have also been investigated. These compounds have shown promising results in scavenging free radicals in vitro, with significant activity reported in DPPH and ABTS assays. The ability to neutralize oxidative stress markers suggests potential therapeutic applications in diseases linked to oxidative damage.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects as well. Studies have indicated low acute toxicity levels for diethyl malonate derivatives with LD50 values exceeding 2000 mg/kg in oral toxicity tests. Furthermore, repeated dose studies revealed reversible liver hypertrophy at high doses, indicating a need for careful dosage management in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.